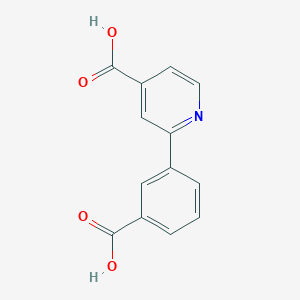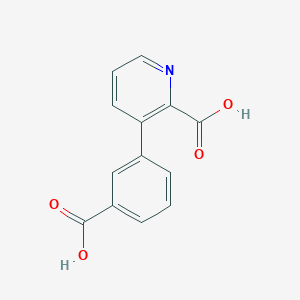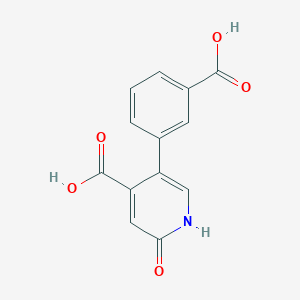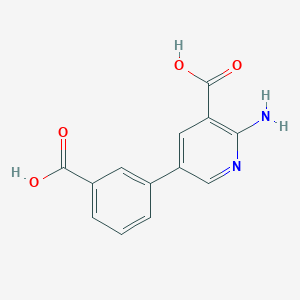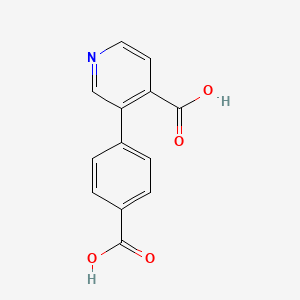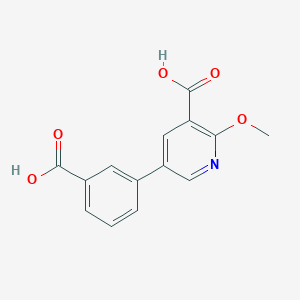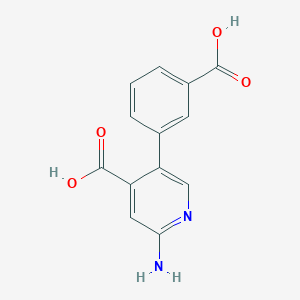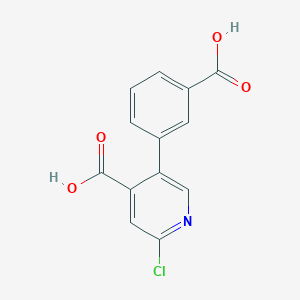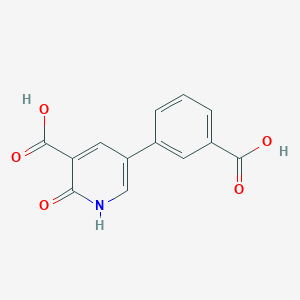
5-(3-Carboxyphenyl)-2-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-2-hydroxynicotinic acid is a conjugated N-heterocyclic dicarboxylic ligand. This compound is known for its structural versatility and ability to form coordination compounds with various metals. It possesses four carboxylic oxygen atoms and one pyridyl nitrogen atom, which can assume multiple bridging or chelating modes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-carboxybenzaldehyde with 2-hydroxynicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve hydrothermal self-assembly pathways. These methods use metal salts and the ligand this compound under solvothermal conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Carboxyphenyl)-2-hydroxynicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-2-hydroxynicotinic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to desired outcomes .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Similar in structure but differs in the position of the carboxylic group.
Bis(2-hydroxy-3-carboxyphenyl)methane: Shares similar functional groups but has a different overall structure.
Uniqueness
5-(3-Carboxyphenyl)-2-hydroxynicotinic acid is unique due to its specific arrangement of functional groups, which allows it to form a wide variety of coordination compounds with different metals. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
5-(3-carboxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-10(13(18)19)5-9(6-14-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZEPZTYRNLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687443 |
Source


|
| Record name | 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-67-7 |
Source


|
| Record name | 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




